Tetraethylammonium trichloride Tetraethylammonium trichloride
Brand Name: Vulcanchem
CAS No.: 13557-92-1
VCID: VC11658949
InChI: InChI=1S/C8H20N.Cl3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1
SMILES: CC[N+](CC)(CC)CC.Cl[Cl-]Cl
Molecular Formula: C8H20Cl3N
Molecular Weight: 236.6 g/mol

Tetraethylammonium trichloride

CAS No.: 13557-92-1

Cat. No.: VC11658949

Molecular Formula: C8H20Cl3N

Molecular Weight: 236.6 g/mol

* For research use only. Not for human or veterinary use.

Tetraethylammonium trichloride - 13557-92-1

Specification

CAS No. 13557-92-1
Molecular Formula C8H20Cl3N
Molecular Weight 236.6 g/mol
Standard InChI InChI=1S/C8H20N.Cl3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1
Standard InChI Key IDJACJWSDMBREZ-UHFFFAOYSA-N
SMILES CC[N+](CC)(CC)CC.Cl[Cl-]Cl
Canonical SMILES CC[N+](CC)(CC)CC.Cl[Cl-]Cl

Introduction

Chemical and Physical Properties of Tetraethylammonium Trichloride

Structural Characteristics

The trichloride anion in tetraethylammonium trichloride exhibits a symmetric linear geometry stabilized by a three-center, four-electron (3c-4e) bonding system . This delocalized electronic structure contributes to its stability and reactivity, enabling it to act as a chloride ion donor in solution. The tetraethylammonium cation serves as a bulky counterion, preventing anion aggregation and enhancing solubility in aprotic solvents such as methylene chloride and acetonitrile .

Physical State and Solubility

At room temperature, tetraethylammonium trichloride exists as a bright yellow crystalline solid. Its solubility profile distinguishes it from gaseous chlorine; it dissolves readily in polar organic solvents (e.g., 25 g/100 mL in CH₂Cl₂ at 25°C) but remains insoluble in nonpolar media like hexane . This property facilitates its use in homogeneous reaction conditions, eliminating the need for specialized gas-handling equipment.

Table 1: Physical Properties of Tetraethylammonium Trichloride

PropertyValue
Molecular FormulaC₈H₂₀Cl₃N
AppearanceYellow crystalline solid
Melting Point128–132°C (decomposes)
Solubility in CH₂Cl₂25 g/100 mL (25°C)
Density1.45 g/cm³

Stability and Reactivity

As a strong oxidizer, tetraethylammonium trichloride reacts exothermically with reducing agents and organic substrates. It decomposes upon heating above 130°C, releasing chlorine gas and forming tetraethylammonium chloride as a byproduct . Storage under inert atmospheres at –20°C is recommended to prevent gradual decomposition.

Synthesis and Manufacturing

Conventional Preparation Method

The standard synthesis involves the direct reaction of tetraethylammonium chloride with chlorine gas in methylene chloride at ambient temperature :

[NEt4]Cl+Cl2[NEt4][Cl3][\text{NEt}_4]\text{Cl} + \text{Cl}_2 \rightarrow [\text{NEt}_4][\text{Cl}_3]

This method yields the trichloride in >90% purity after solvent evaporation. The use of anhydrous conditions is critical to avoid hydrolysis side reactions.

Alternative Oxidative Routes

Recent advancements have introduced potassium peroxymonosulfate (Oxone®) as an oxidant for converting tetraethylammonium chloride to the trichloride . This approach circumvents the handling of gaseous chlorine, offering a safer and more scalable process:

[NEt4]Cl+KHSO5[NEt4][Cl3]+K2SO4+H2O[\text{NEt}_4]\text{Cl} + \text{KHSO}_5 \rightarrow [\text{NEt}_4][\text{Cl}_3] + \text{K}_2\text{SO}_4 + \text{H}_2\text{O}

Table 2: Comparison of Synthesis Methods

ParameterChlorine Gas MethodOxone® Method
Reaction Time2 hours4 hours
Yield92%88%
Safety ConsiderationsRequires gas containmentSolid oxidant, easier handling

Reactivity and Applications in Organic Synthesis

Alkene and Alkyne Dichlorination

Tetraethylammonium trichloride undergoes electrophilic addition to alkenes, producing vicinal dichlorides with anti stereoselectivity. For example, styrene reacts quantitatively to form 1,2-dichloroethylbenzene under mild conditions . Similarly, alkynes yield trans-dichloroalkenes, as demonstrated in the conversion of phenylacetylene to (E)-1,2-dichlorostyrene .

Table 3: Substrate-Specific Reactivity

SubstrateProductConditionsYield (%)
Cyclohexene1,2-DichlorocyclohexaneCH₂Cl₂, 25°C95
1-Pentyne(E)-1,2-DichloropenteneCH₃CN, 0°C89
Toluene4-ChlorotolueneCH₂Cl₂, 40°C78

Aromatic Chlorination

Electron-rich arenes such as anisole undergo para-selective chlorination. This regioselectivity arises from the trichloride anion’s ability to generate Cl⁺ intermediates, which interact with the aromatic ring’s electron-donating groups .

Carbonyl Functionalization

Aldehydes are rapidly α,α-dichlorinated, whereas ketones undergo mono-chlorination at the α-position. For instance, benzaldehyde converts to benzal chloride ([PhCCl₂]), while acetophenone yields α-chloroacetophenone .

Hazard CategoryGHS PictogramPrecautionary Measures
Oxidizing PropertiesFlame over circleStore separately from fuels
Skin IrritationExclamation markUse nitrile gloves

Emergency Procedures

Spills should be neutralized with aqueous sodium thiosulfate and disposed of as halogenated waste. Firefighting requires dry chemical extinguishers; water application may exacerbate chlorine release.

Comparative Analysis with Traditional Chlorinating Agents

Advantages Over Elemental Chlorine

Unlike gaseous Cl₂, tetraethylammonium trichloride enables precise stoichiometric control, reducing over-chlorination risks. Its solid-state form simplifies storage and transportation, particularly in small-scale laboratory settings .

Limitations and Selectivity Issues

While effective for electron-rich substrates, the reagent shows limited reactivity toward deactivated aromatics (e.g., nitrobenzene). In such cases, Lewis acid catalysts or elevated temperatures may be necessary.

Future Perspectives and Research Directions

Ongoing investigations aim to expand its utility in asymmetric synthesis and polymer chemistry. Modifications to the ammonium cation (e.g., chiral variants) could enable enantioselective chlorinations, addressing a longstanding challenge in organic synthesis. Additionally, life cycle assessments are needed to evaluate the environmental impact of large-scale trichloride production compared to conventional chlorination methods.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator